SU-11752 is a small molecular compound recognized as a potent inhibitor of DNA-dependent protein kinase (DNA-PK). Its inhibitory activity is characterized by an IC50 value of 0.13 μM, indicating strong potency against this target. Additionally, SU-11752 also inhibits the phosphoinositide 3-kinase p110γ isoform, with an IC50 value of 1.1 μM. These properties make SU-11752 a valuable tool in cancer research and therapeutic development, particularly in the context of enhancing the efficacy of radiotherapy and chemotherapy by targeting DNA repair mechanisms .
The chemical reactivity of SU-11752 is primarily associated with its role as an inhibitor in biochemical pathways rather than traditional organic reactions. As a DNA-PK inhibitor, it disrupts the phosphorylation processes involved in DNA repair, which can lead to increased sensitivity of cancer cells to DNA-damaging agents. The compound's interactions may also involve complex formation with the target enzyme, leading to conformational changes that inhibit its activity .
SU-11752 exhibits significant biological activity through its inhibition of DNA-PK, which plays a crucial role in the non-homologous end joining pathway of DNA repair. This inhibition can sensitize various cancer cell lines to radiation and chemotherapeutic agents, making it a candidate for combination therapies in oncology. Studies have shown that compounds like SU-11752 can enhance the cytotoxic effects of treatments by impairing the cancer cells' ability to repair DNA damage efficiently .
The synthesis of SU-11752 involves several steps that typically include the construction of its thienopyrimidine core structure. While specific methods may vary, common approaches include:
Detailed synthetic routes are often proprietary or found in patent literature related to similar compounds .
SU-11752 has promising applications in:
The compound's ability to sensitize cells to other treatments makes it a focal point in developing new therapeutic strategies against resistant tumors .
Research on SU-11752 has revealed its interactions with various cellular pathways beyond just inhibiting DNA-PK. Studies indicate that it may also affect signaling pathways related to cell survival and apoptosis. By inhibiting DNA repair, SU-11752 alters the cellular response to genotoxic stress, potentially leading to increased apoptosis in cancer cells exposed to radiation or chemotherapeutic agents .
Similar compounds that exhibit comparable biological activities include:
Compound Name | Target | IC50 Value (μM) | Unique Features |
---|---|---|---|
KU-57788 | DNA-PK | 0.05 | More potent than SU-11752; used in similar studies |
AZD7648 | DNA-PK | 0.1 | Designed for enhanced selectivity and bioavailability |
NU7441 | DNA-PK | 0.01 | Known for its broader kinase inhibition profile |
While all these compounds target DNA-PK, SU-11752 stands out due to its dual inhibitory action on both DNA-PK and phosphoinositide 3-kinase p110γ, providing a broader spectrum of action against tumor cells and enhancing its potential therapeutic applications .
SU-11752 functions as an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) [1] [2]. Inhibition kinetics studies and direct ATP binding assays demonstrated that SU-11752 competes directly with ATP for binding to the kinase active site [1] [2]. This competitive mechanism is fundamental to the compound's selectivity and therapeutic potential.
The ATP-competitive nature of SU-11752 was established through comprehensive biochemical analysis. When tested against DNA-PK, the compound showed an IC50 value of 130 nM, which is comparable to the potency of wortmannin, a well-established DNA-PK inhibitor [1] [2]. However, the critical advantage of SU-11752 lies in its enhanced selectivity profile. While wortmannin inhibits phosphatidylinositol-3-kinases at concentrations 100-fold lower than those required for DNA-PK inhibition, SU-11752 demonstrated a 500-fold selectivity for DNA-PK over phosphatidylinositol-3-kinase p110γ, requiring 1.1 μM for p110γ inhibition [1] [3] [4] [2].
Parameter | SU-11752 | Wortmannin |
---|---|---|
DNA-PK IC50 | 130 nM [1] [2] | 130 nM [1] [2] |
PI3Kγ IC50 | 1.1 μM [3] [4] | 1.3 nM [1] [2] |
Selectivity Ratio | 500-fold [1] [2] | 10-fold [1] [2] |
Mechanism | ATP-competitive [1] [2] | ATP-competitive [1] [2] |
The ATP-competitive mechanism involves specific interactions within the ATP-binding groove of DNA-PKcs. The compound competes with ATP for access to key binding residues, including Trp3805 and Met3929, which undergo conformational changes upon ligand binding [5]. The binding process involves the p-loop (containing Ser3731), catalytic loop (containing Asp3922 and His3924), and the activation loop region around Thr3950 [5] [6].
The kinase domain of DNA-PKcs spans amino acid residues 3565-4128 and represents the catalytic core of the enzyme [7] [5] [8]. SU-11752 interactions within this domain are mediated through specific structural elements that are critical for kinase function and regulation.
Key Structural Elements for SU-11752 Binding:
Domain/Region | Amino Acid Range | Key Residues | Function in Inhibitor Binding |
---|---|---|---|
ATP Binding Site | 3805, 3929 | Trp3805, Met3929 [5] | Primary binding entrance |
P-loop | 3731 | Ser3731 [5] | ATP γ-phosphate coordination |
Catalytic Loop | 3922 | Asp3922, His3924 [5] | Catalytic mechanism disruption |
Activation Loop | ~3950 | Thr3950 [6] | Kinase regulation interference |
PRD Domain | 4009-4039 | Regulatory helix [5] | Substrate binding modulation |
The N-lobe and C-lobe coordination is essential for SU-11752's inhibitory mechanism. Upon binding, the compound induces conformational changes that prevent the proper closure of the kinase domain, thereby blocking the formation of the catalytically active conformation [5] [8]. The helix-hairpin-helix (HhH) motif (residues 816-836) plays a crucial role in DNA-dependent activation, and SU-11752 binding disrupts the allosteric communication between this DNA-sensing region and the kinase active site [8] [9].
The FAT domain (residues 2802-3565) surrounds the kinase domain and provides structural stability [7] [10]. SU-11752's binding may influence the conformational flexibility of this domain, contributing to the overall inhibitory effect. The FATC domain at the C-terminus maintains structural integrity and may be indirectly affected by inhibitor binding [7] [10].
SU-11752 was identified through systematic screening of a three-substituted indolin-2-one library [2] [11]. The structure-activity relationship (SAR) analysis reveals critical molecular features required for DNA-PK inhibition and selectivity.
Core Structural Features:
The indolin-2-one core serves as the essential pharmacophore for DNA-PK binding [2] [12] [11]. This privileged structure provides the appropriate geometric and electronic properties for kinase interaction. The sulfonamide substitution at the 5-position of the indolin-2-one ring is critical for achieving selectivity over phosphatidylinositol-3-kinases [1] [2].
Structural Feature | Contribution to Activity | Effect on Selectivity |
---|---|---|
Indolin-2-one core | Essential scaffold [2] [12] [11] | Core pharmacophore |
Sulfonamide group | Critical for DNA-PK selectivity [1] [2] | 500-fold selectivity enhancement |
Pyrrole ring system | Required for binding [2] [12] | Maintains kinase interaction |
Propanoic acid chain | Contributes to affinity [13] [14] | Modulates overall binding |
Diethyl substitutions | Fine-tunes selectivity [13] [14] | Optimizes binding orientation |
Phenyl ring | Participates in binding [1] [2] | Part of sulfonamide interaction |
The chemical name of SU-11752 is 5-[[1,2-Dihydro-2-oxo-5-[(phenylamino)sulfonyl]-3H-indol-3-ylidene]methyl]-2,4-diethyl-1H-pyrrole-3-propanoic acid [13] [14]. The molecular formula C26H27N3O5S with a molecular weight of 493.57 Da reflects the complex architecture required for selective DNA-PK inhibition [1] [3] [13].
SAR Optimization Parameters:
The pyrrole ring system with diethyl substitutions at positions 2 and 4 provides optimal spatial orientation for kinase binding [2] [12]. The propanoic acid side chain at position 3 of the pyrrole ring contributes to binding affinity through potential hydrogen bonding or electrostatic interactions with kinase domain residues [13] [14].
The phenylsulfonamide group represents a critical selectivity determinant. This moiety distinguishes SU-11752 from less selective DNA-PK inhibitors and accounts for the 500-fold preference for DNA-PK over PI3Kγ [1] [2]. The electron-withdrawing nature of the sulfonamide group may influence the electronic properties of the indolin-2-one core, optimizing interactions with the ATP-binding pocket.
SU-11752 demonstrates nanomolar binding affinity for DNA-PK with well-characterized kinetic parameters. The binding kinetics reflect the compound's ATP-competitive mechanism and provide insights into its cellular efficacy.
Kinetic Parameters:
Assay Type | Result/Value | Experimental Conditions |
---|---|---|
Enzyme Inhibition | IC50 = 130 nM [1] [2] | In vitro kinase assay |
ATP Competition | Competitive mechanism [1] [2] | Direct ATP binding assay |
Cellular DNA Repair | Inhibition at 12-50 μM [15] | DNA double-strand break repair |
Radiation Sensitization | 5-fold at 50 μM [1] [2] | Cell survival assay |
The binding affinity of 130 nM represents high-affinity interaction with the DNA-PK kinase domain [1] [2]. This affinity is achieved through multiple complementary interactions within the ATP-binding site, including hydrogen bonding, van der Waals interactions, and hydrophobic contacts [5].
Cellular Kinetic Profile:
In cellular assays, SU-11752 inhibits DNA double-strand break repair at concentrations of 12-50 μM [15]. The higher cellular concentrations required compared to the biochemical IC50 value reflect factors such as cellular permeability, protein binding, and intracellular ATP competition. Despite these cellular factors, SU-11752 maintains specificity, as cell cycle progression remains normal and ATM kinase activity is not inhibited at concentrations that block DNA repair [1] [2].
The compound's ability to produce 5-fold sensitization to ionizing radiation at 50 μM demonstrates its functional relevance in cellular DNA repair processes [1] [2]. This sensitization occurs specifically through DNA-PK inhibition rather than off-target effects, as evidenced by the maintained cell cycle progression and ATM kinase activity.
Binding Kinetics Mechanism:
The ATP-competitive binding follows a rapid equilibrium model where SU-11752 competes with cellular ATP (typically 1-10 mM) for binding to the kinase active site [1] [2]. The residence time on the kinase appears sufficient to maintain inhibition during the DNA repair process, as evidenced by the persistent radiation sensitization effect.